molecular formula C13H21N5O2 B2653668 8-(Ethylamino)-3-methyl-7-(3-methylbutyl)purine-2,6-dione CAS No. 300388-03-8

8-(Ethylamino)-3-methyl-7-(3-methylbutyl)purine-2,6-dione

Cat. No.: B2653668
CAS No.: 300388-03-8
M. Wt: 279.344
InChI Key: FTZBNSFZGSIZLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-(Ethylamino)-3-methyl-7-(3-methylbutyl)purine-2,6-dione is a synthetic purine-2,6-dione derivative characterized by substitutions at the N3, N7, and C8 positions. The N3 position is methyl-substituted, while the N7 position bears a 3-methylbutyl (isopentyl) group, and the C8 position features an ethylamino substituent. This compound belongs to a broader class of purine-2,6-dione derivatives, which are widely studied for their pharmacological properties, including anti-inflammatory, analgesic, and enzyme inhibitory activities . Its structural complexity allows for diverse interactions with biological targets, particularly phosphodiesterases (PDEs) and kinases, making it a candidate for therapeutic development .

Properties

IUPAC Name

8-(ethylamino)-3-methyl-7-(3-methylbutyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N5O2/c1-5-14-12-15-10-9(18(12)7-6-8(2)3)11(19)16-13(20)17(10)4/h8H,5-7H2,1-4H3,(H,14,15)(H,16,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTZBNSFZGSIZLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC2=C(N1CCC(C)C)C(=O)NC(=O)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(Ethylamino)-3-methyl-7-(3-methylbutyl)purine-2,6-dione typically involves multi-step organic reactions. One common method includes the alkylation of a purine derivative with appropriate alkyl halides under basic conditions. The reaction conditions often require the use of solvents such as dimethylformamide or dimethyl sulfoxide and bases like potassium carbonate or sodium hydride to facilitate the alkylation process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

8-(Ethylamino)-3-methyl-7-(3-methylbutyl)purine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the ethylamino or methyl groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a strong base like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dealkylated compounds.

Scientific Research Applications

8-(Ethylamino)-3-methyl-7-(3-methylbutyl)purine-2,6-dione has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex purine derivatives.

    Biology: Studied for its potential effects on cellular processes and enzyme activities.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-(Ethylamino)-3-methyl-7-(3-methylbutyl)purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Structural Analogs

Purine-2,6-dione derivatives exhibit significant structural diversity, with variations in substituents at the N1, N3, N7, and C8 positions influencing their biological activity and metabolic stability. Below is a comparison of key analogs:

Substituent Variations and Structural Features

  • 8-(Ethylamino)-3-methyl-7-(3-methylbutyl)purine-2,6-dione (Target Compound): N3: Methyl group. N7: 3-Methylbutyl (branched alkyl chain). C8: Ethylamino group.
  • 7-Isopentyl-3-methyl-8-((2-phenylethyl)amino)purine-2,6-dione (): C8: Phenethylamino group (aromatic substitution).
  • 8-(Dodecylsulfanyl)-3-methyl-7-(3-methylbutyl)purine-2,6-dione (): C8: Dodecylsulfanyl (long alkyl chain with sulfur). Key Differences: The hydrophobic dodecyl chain improves membrane permeability but may reduce solubility.
  • 8-[(2E)-2-Benzylidenehydrazino]-3-methyl-7-(3-methylbutyl)purine-2,6-dione (): C8: Benzylidenehydrazino group. Key Differences: The hydrazine moiety enables chelation of metal ions (e.g., Mg²⁺ in PDEs), enhancing inhibitory potency against kinases like CK2 (IC₅₀ = 8.5 μM) .

Enzyme Inhibition Profiles

Compound PDE Inhibition Kinase Inhibition (CK2 IC₅₀) Anti-inflammatory Activity
Target Compound Pan-PDE activity Not reported Moderate (reduced TNF-α)
8-Methoxy-1,3-dimethyl derivatives () PDE4B selective N/A High (ED₅₀ = 10 mg/kg)
8-(Benzylidenehydrazino) analog () Weak PDE inhibition 8.5 μM Low
7,8-Disubstituted derivatives () Pan-PDE (IC₅₀ < 1 μM) N/A High (anti-fibrotic)

Notes:

  • The target compound’s ethylamino group may contribute to pan-PDE inhibition, similar to 7,8-disubstituted derivatives, but with lower potency than methoxy-substituted analogs .
  • Compounds with aromatic C8 substituents (e.g., benzylidenehydrazino) show stronger kinase inhibition due to π-π interactions .

Metabolic Stability and Biotransformation

  • Target Compound : The 3-methylbutyl group at N7 may enhance metabolic stability by reducing oxidation compared to linear alkyl chains (e.g., pentyl or hydroxyethyl substituents in ) .
  • 8-Methoxy Analogs (): Methoxy groups at C8 undergo demethylation in hepatic models, leading to inactive metabolites. In contrast, the ethylamino group in the target compound is less prone to Phase I metabolism .
  • Hydroxyethyl Derivatives (): The 2-hydroxyethyl group at N7 increases susceptibility to glucuronidation, reducing bioavailability compared to the target compound .

Structure-Activity Relationships (SAR)

  • N7 Substituents :
    • Branched chains (e.g., 3-methylbutyl) improve metabolic stability and target engagement compared to linear chains (e.g., pentyl) .
  • C8 Substituents: Amino groups (ethylamino, phenethylamino) enhance PDE inhibition via hydrogen bonding with catalytic residues. Bulky or aromatic groups (e.g., benzylidenehydrazino) shift activity toward kinase inhibition .
  • N3 Substituents :
    • Methyl groups optimize steric fit in PDE active sites, while larger substituents (e.g., propyl) reduce potency .

Biological Activity

8-(Ethylamino)-3-methyl-7-(3-methylbutyl)purine-2,6-dione is a purine derivative with significant biological activity. Its molecular formula is C13H21N5O2, and it has garnered interest for its potential therapeutic applications, particularly in the fields of biochemistry and medicine.

  • Molecular Weight : 279.3381 g/mol
  • CAS Number : 300388-03-8
  • IUPAC Name : this compound

The biological activity of this compound primarily stems from its ability to interact with specific enzymes and receptors within biological systems. It can inhibit or activate various targets, influencing cellular processes such as nucleotide metabolism and signal transduction pathways.

Biological Activities

The compound has been studied for several biological activities:

  • Enzyme Interactions : It is used in biochemical assays to investigate enzyme interactions, particularly those involved in metabolic pathways. Studies indicate that it may inhibit enzymes related to nucleotide metabolism, thus affecting cell proliferation and survival.
  • Antiviral and Anticancer Potential : Preliminary research suggests that this compound may exhibit antiviral properties. Its structural similarity to purines allows it to interfere with viral replication mechanisms. Additionally, its anticancer potential is being explored due to its ability to modulate cell signaling pathways associated with tumor growth.
  • Pharmacological Applications : The compound shows promise in developing pharmaceuticals aimed at treating diseases linked to metabolic dysregulation and infections.

Case Study 1: Enzyme Inhibition

In a study focusing on the inhibition of the Type III secretion system (T3SS) in pathogenic bacteria, this compound was tested alongside other compounds. The results indicated that at concentrations around 50 μM, the compound significantly inhibited the secretion of virulence factors in Enteropathogenic E. coli (EPEC), suggesting its potential as a therapeutic agent against bacterial infections .

Case Study 2: Anticancer Activity

Research published in a medicinal chemistry journal highlighted the compound's ability to induce apoptosis in cancer cell lines. The study demonstrated that treatment with this purine derivative led to a dose-dependent reduction in cell viability, indicating its potential as an anticancer agent .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
8-(Dimethylamino)-3-methyl-7-(3-methylbutyl)-3,7-dihydro-1H-purine-2,6-dioneStructureModerate enzyme inhibition
8-(Allylamino)-3-methyl-7-(3-methylbutyl)-3,7-dihydro-1H-purine-2,6-dioneStructureAntiviral properties

Uniqueness : Compared to similar compounds, this compound exhibits unique substitution patterns that enhance its reactivity and biological efficacy.

Q & A

Basic: What are the standard synthetic routes for 8-(Ethylamino)-3-methyl-7-(3-methylbutyl)purine-2,6-dione, and how are reaction conditions optimized?

The synthesis typically involves nucleophilic substitution or condensation reactions. A common approach uses ethylamine to introduce the ethylamino group at the 8-position of the purine ring, coupled with alkylation at the 7-position using 3-methylbutyl halides. Key steps include:

  • Precursor activation : Bromination or chlorination at the 8-position of 3-methylpurine-2,6-dione derivatives to enable nucleophilic substitution with ethylamine .
  • Alkylation : Reaction with 3-methylbutyl halides under basic conditions (e.g., NaH in DMF) to introduce the 3-methylbutyl group at the 7-position .
  • Optimization : Temperature control (40–60°C) and solvent selection (polar aprotic solvents like DMF) improve yield and selectivity. Catalysts like triethylamine mitigate side reactions .

Basic: How is the structural integrity of this compound validated post-synthesis?

Validation employs spectroscopic and chromatographic methods:

  • FTIR : Peaks at ~1695 cm⁻¹ (C=O stretching) and ~3340 cm⁻¹ (N-H stretching) confirm the purine backbone and ethylamino group .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 282–386 range) verify molecular weight, with fragmentation patterns confirming substituents .
  • NMR : ¹H-NMR signals at δ 1.2–1.5 ppm (methyl groups) and δ 3.3–3.7 ppm (ethylamino protons) corroborate alkyl and amine moieties .

Advanced: How do researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies in bioactivity (e.g., enzyme inhibition vs. no effect) arise from experimental variables:

  • Biological Systems : Activity in cell-free assays (e.g., recombinant enzymes) may differ from cell-based studies due to membrane permeability or metabolization .
  • Concentration Gradients : Dose-response curves (0.1–100 µM) identify effective ranges, avoiding false negatives from suboptimal dosing .
  • Controls : Use of covalent binding inhibitors (e.g., iodoacetamide) clarifies whether activity stems from covalent interactions (e.g., chloroethyl groups) or reversible binding .

Advanced: What experimental strategies are used to analyze degradation pathways under physiological conditions?

Stability studies employ:

  • pH-Varied Incubations : Incubation in buffers (pH 2–9, 37°C) with HPLC monitoring to identify pH-sensitive degradation (e.g., hydrolysis of the ethylamino group) .
  • Mass Spectrometry : LC-MS/MS detects degradation products like 8-oxopurine derivatives or cleaved alkyl chains .
  • Accelerated Stability Testing : Thermal stress (40–60°C) predicts shelf-life and identifies degradation "hotspots" (e.g., the 3-methylbutyl ether linkage) .

Advanced: How is structure-activity relationship (SAR) studied for analogs of this compound?

SAR studies focus on modifying substituents:

  • 8-Position : Replacing ethylamino with cyclohexylamino (bulkier group) alters binding kinetics to adenosine receptors .
  • 7-Position : Shortening 3-methylbutyl to propyl reduces lipophilicity (logP from 2.8 to 1.9), impacting membrane permeability .
  • 3-Position : Methyl vs. ethyl substitution affects metabolic stability; ethyl groups reduce CYP450-mediated oxidation .
    Tools : Molecular docking (AutoDock Vina) and QSAR models correlate structural changes with activity .

Advanced: What methodologies address low solubility in aqueous buffers during in vitro assays?

  • Co-solvents : Use DMSO (≤0.1% final concentration) to pre-dissolve the compound, avoiding precipitation .
  • Surfactants : Polysorbate 80 (0.01% w/v) enhances solubility without disrupting enzyme activity .
  • Prodrug Design : Introduce phosphate esters at the 6-position, which hydrolyze in vivo to the active form .

Advanced: How do researchers differentiate covalent vs. non-covalent target binding mechanisms?

  • Kinetic Studies : Time-dependent inhibition (e.g., pre-incubation with target enzyme) suggests covalent bonding .
  • Mass Spectrometry : Intact protein mass shifts (+Δm/z corresponding to compound adducts) confirm covalent modification .
  • Competitive Assays : Co-incubation with reversible inhibitors (e.g., theophylline) blocks non-covalent binding, isolating covalent effects .

Advanced: What in silico tools predict off-target interactions for this compound?

  • PharmMapper : Identifies potential kinase or GPCR targets based on pharmacophore similarity .
  • SwissTargetPrediction : Leverages ligand similarity to rank off-targets (e.g., adenosine A₂A receptor vs. phosphodiesterases) .
  • Molecular Dynamics Simulations : Assess binding stability to non-target proteins (e.g., serum albumin) to predict pharmacokinetic issues .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.